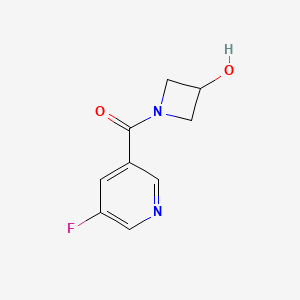
(5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone
Overview
Description
(5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone: is a chemical compound with the molecular formula C9H9FN2O2 and a molecular weight of 196.18 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone typically involves the reaction of 5-fluoropyridin-3-yl with 3-hydroxyazetidin-1-yl under specific conditions. The reaction conditions may include the use of a suitable solvent, temperature control, and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions that are optimized for large-scale production. This involves the use of reactors, purification processes, and quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
(5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate .
Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride .
Substitution reactions often use reagents like halogens or nucleophiles .
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different chemical and physical properties.
Scientific Research Applications
(5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone: has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and therapeutic effects.
Comparison with Similar Compounds
(5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone: is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
(3-Fluoropyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone
(5-Fluoropyridin-2-yl)(3-hydroxyazetidin-1-yl)methanone
These compounds share structural similarities but may differ in their chemical properties and applications.
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c10-7-1-6(2-11-3-7)9(14)12-4-8(13)5-12/h1-3,8,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNCQDGKBWTCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















